molecular formula C19H21N5O3S B2404512 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 880805-41-4

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B2404512
CAS RN: 880805-41-4
M. Wt: 399.47
InChI Key: SSRKQMGMNFPTKK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an acetamide group (N-(3-methylphenyl)acetamide), a triazole ring (4H-1,2,4-triazol-3-yl), and a sulfanyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms. The acetamide group contains a carbonyl (C=O) and an amine (NH2), and the sulfanyl group (-SH) is a sulfur analog of the hydroxyl group (-OH) in alcohols .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group might be protonated under acidic conditions, or it could act as a nucleophile in reactions with electrophiles. The sulfanyl group could also be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antimicrobial Activity

A study highlights the synthesis of novel derivatives, including those related to the queried compound, and their investigation against selected bacterial and fungal strains. These compounds show promise in antimicrobial applications due to their ability to inhibit the growth of these microorganisms. The research suggests potential for developing new antimicrobial agents based on these chemical structures (J.J. Majithiya & B. Bheshdadia, 2022).

Crystal Structure Analysis

Another aspect of research involves the determination of crystal structures of related compounds. For instance, the crystal structure of a compound with a similar complex molecular framework was determined, providing insights into the molecular geometry, bonding, and potential intermolecular interactions. These findings are crucial for understanding the compound's behavior in solid form and could inform its pharmaceutical applications (Xiao-Qing Cai et al., 2009).

Antiviral and Virucidal Activity

Research on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, closely related to the queried compound, shows that some of these derivatives have the potential to reduce viral replication in both human adenovirus type 5 and ECHO-9 virus. This suggests that modifications of the base structure could yield compounds with significant antiviral and virucidal activities, opening pathways for new antiviral therapies (M. Wujec et al., 2011).

Pharmacological Evaluation

The synthesis and pharmacological evaluation of N-substituted derivatives of a similar compound framework demonstrate their potential as antimicrobial agents against both gram-positive and gram-negative bacteria. The study underscores the importance of structural modifications to enhance biological activity, indicating a promising direction for developing new antibacterial agents (S. Z. Siddiqui et al., 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of receptors or enzymes, given the presence of an indole nucleus, which is known to bind with high affinity to multiple receptors .

Mode of Action

The presence of an indole nucleus in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The compound may affect various biochemical pathways due to the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the indole nucleus and dimethoxyphenyl group in its structure suggests that it may have good bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the broad-spectrum biological activities of indole derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound may be sensitive to light and air . It is soluble in water, benzene, and ethanol, and slightly soluble in ether . Its melting point is 109°C . It has low toxicity, with an oral LD50 in rats of 1700mg/kg . It is also irritating . Therefore, appropriate personal protective measures, such as wearing protective gloves, goggles, and respiratory protection equipment, should be taken when handling the compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-5-4-6-14(9-12)21-17(25)11-28-19-23-22-18(24(19)20)13-7-8-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRKQMGMNFPTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

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